molecular formula C19H20N2O2 B12938434 2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 64795-09-1

2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12938434
CAS No.: 64795-09-1
M. Wt: 308.4 g/mol
InChI Key: YVEZQKSCDIRQHQ-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide is a complex organic compound that features both indole and phenylacetamide moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole can then be alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base.

    Formation of the Phenylacetamide Moiety: The phenylacetamide group can be synthesized by reacting phenylacetic acid with an amine, followed by acylation.

    Coupling of the Two Moieties: The final step involves coupling the indole-ethyl intermediate with the phenylacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The phenylacetamide moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar ethyl chain.

    Phenylacetamide: A simpler compound lacking the indole moiety.

    Serotonin: A biologically active indole derivative.

Uniqueness

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide is unique due to the combination of the indole and phenylacetamide moieties, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

64795-09-1

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H20N2O2/c22-13-16-6-2-1-5-14(16)11-19(23)20-10-9-15-12-21-18-8-4-3-7-17(15)18/h1-8,12,21-22H,9-11,13H2,(H,20,23)

InChI Key

YVEZQKSCDIRQHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CNC3=CC=CC=C32)CO

Origin of Product

United States

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